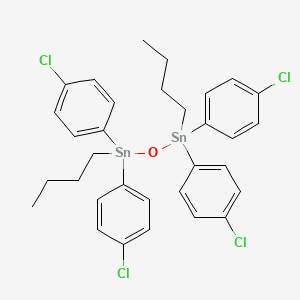
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane is an organotin compound with the molecular formula C32H40Cl4O2Sn2. This compound belongs to the class of distannoxanes, which are characterized by the presence of a Sn-O-Sn linkage. The compound is notable for its unique structure, which includes four chlorophenyl groups attached to the tin atoms, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane typically involves the reaction of dibutyltin oxide with 4-chlorophenylmagnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism of action of 1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound with similar structural features but different chemical properties.
1,3-Dichloro-1,1,3,3-tetrakis(4-ethoxyphenyl)ditelluroxane: A related compound with tellurium atoms instead of tin.
Uniqueness
1,3-Dibutyl-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane is unique due to its specific arrangement of chlorophenyl groups and the presence of the Sn-O-Sn linkage. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
82594-08-9 |
|---|---|
Formule moléculaire |
C32H34Cl4OSn2 |
Poids moléculaire |
813.8 g/mol |
Nom IUPAC |
butyl-[butyl-bis(4-chlorophenyl)stannyl]oxy-bis(4-chlorophenyl)stannane |
InChI |
InChI=1S/4C6H4Cl.2C4H9.O.2Sn/c4*7-6-4-2-1-3-5-6;2*1-3-4-2;;;/h4*2-5H;2*1,3-4H2,2H3;;; |
Clé InChI |
JKLFANFNWVEJLL-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O[Sn](CCCC)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



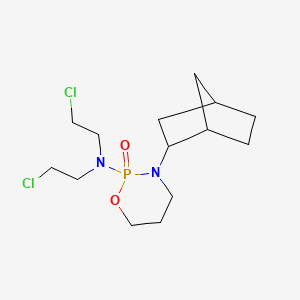


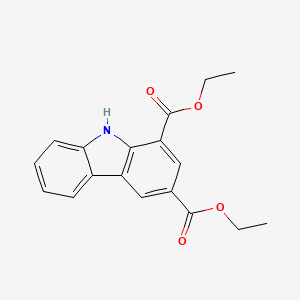
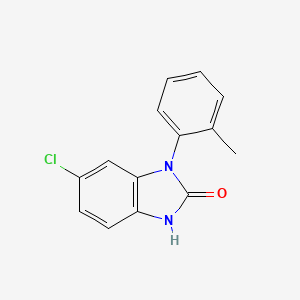
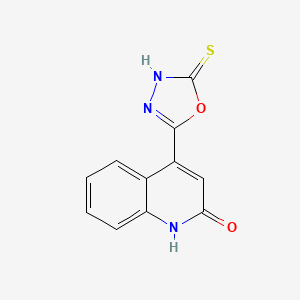
![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)

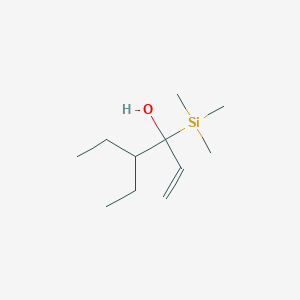
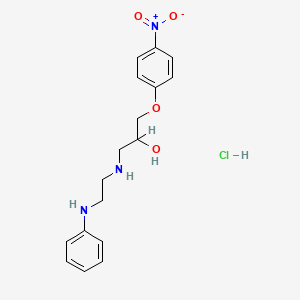
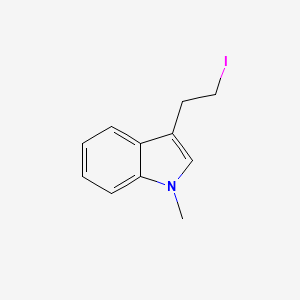
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
